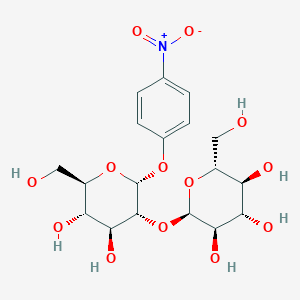

![molecular formula C₃₉H₃₉F₂NO₁₃ B1140447 beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate CAS No. 190448-56-7](/img/structure/B1140447.png)

beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

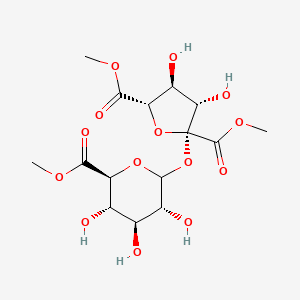

The compound is a complex synthetic molecule, derived from β-D-glucopyranosiduronic acid, modified with specific organic groups that include fluorophenyl and acetyloxy components. It represents a class of molecules that are typically studied for their potential biochemical applications, such as enzyme inhibition or as precursors for more complex chemical synthesis.

Synthesis Analysis

The synthesis of related β-D-glucopyranoside derivatives involves a standardized, simplified Koenigs-Knorr synthesis, yielding an average of 51%. This method allows for the production of a variety of derivatives by confirming the configuration at the anomeric center through observed M D values and i.r. spectra analysis, indicating a distinction between steroid D-glucopyranoside tetraacetates and tri-O-acetyl-D-glucopyranosiduronic methyl esters (Schneider, 1971).

Molecular Structure Analysis

The molecular structure of β-D-glucopyranosiduronic acid derivatives can be characterized and differentiated through techniques such as infrared spectroscopy, mass spectrometry, and chromatography. These techniques provide insights into the stereochemistry and functional groups present in the molecule, crucial for understanding its chemical behavior and interactions (Schneider, 1970).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Beta-D-Glucopyranosiduronic acid derivatives have been synthesized and characterized in various studies. For instance, Zissis and Fletcher (1970) described the synthesis of a d-glucuronic acid derivative, focusing on the hydrogenolyzable groups except at C-6. This study provided insight into the synthesis process and the chemical properties of such compounds (Zissis & Fletcher, 1970).

Metabolic Processes and Drug Metabolites

Research by Ghosal et al. (2004) identified the enzymes responsible for the glucuronidation of ezetimibe, a cholesterol-lowering agent. This study highlighted the role of beta-D-glucopyranosiduronic acid derivatives in the formation of significant metabolites in drug metabolism (Ghosal et al., 2004).

Chemical Synthesis and Properties

Schneider (1971) explored the preparation and properties of new steroid β-D-glucopyranosides and β-D-glucopyranosiduronic acids. This research contributes to the understanding of the chemical synthesis and properties of these compounds, particularly in relation to steroids (Schneider, 1971).

Application in Glycoside Synthesis

Yeung et al. (2000) described the synthesis of hyaluronan trisaccharides using beta-D-glucopyranosiduronic acid derivatives. This study indicates the potential application of these compounds in the synthesis of complex glycosides, which are important in various biological processes (Yeung et al., 2000).

Biological Activities and Applications

Research on the biological activities of beta-D-glucopyranosiduronic acid derivatives and their potential applications is ongoing. For instance, the study by Jacquinet (1990) on the synthesis of chondroitin sulfate glycosides highlights the relevance of these compounds in biomedical applications (Jacquinet, 1990).

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39F2NO13/c1-20(43)50-31(24-6-10-26(40)11-7-24)19-18-30-32(42(37(30)47)28-14-12-27(41)13-15-28)25-8-16-29(17-9-25)54-39-36(53-23(4)46)34(52-22(3)45)33(51-21(2)44)35(55-39)38(48)49-5/h6-17,30-36,39H,18-19H2,1-5H3/t30-,31+,32-,33+,34+,35+,36-,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXOBPVQKQLFNG-HOEWMZCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39F2NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)